3-Fluoro-4-methoxyaniline hydrochloride
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Overview
Description
3-Fluoro-4-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9ClFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 3-position and a methoxy group at the 4-position. This compound is often used in various chemical syntheses and research applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-methoxyaniline hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of 3-fluoroanisole with aniline under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reduction of nitroarene intermediates. This process includes the nitration of 3-fluoroanisole followed by reduction to yield the desired aniline derivative. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-Fluoro-4-methoxyaniline hydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of biochemical assays and as a reagent in various biological studies.
Medicine: This compound is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyaniline: The free base form of the hydrochloride salt.
4-Amino-2-fluoroanisole: A similar compound with a different substitution pattern.
3-Fluoro-p-anisidine: Another related compound with similar properties.
Uniqueness
3-Fluoro-4-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H9ClFNO |
---|---|
Molecular Weight |
177.60 g/mol |
IUPAC Name |
3-fluoro-4-methoxyaniline;hydrochloride |
InChI |
InChI=1S/C7H8FNO.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4H,9H2,1H3;1H |
InChI Key |
SECHVFUTUMHREJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)F.Cl |
Origin of Product |
United States |
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